molecular formula C26H27N5O3 B12762744 Vilazodone metabolite M13 CAS No. 714950-70-6

Vilazodone metabolite M13

Cat. No.: B12762744
CAS No.: 714950-70-6
M. Wt: 457.5 g/mol
InChI Key: MNIHRTDFBFRLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vilazodone metabolite M13, also known as 6-hydroxyvilazodone, is a significant metabolite of the antidepressant drug vilazodone. Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, used primarily for the treatment of major depressive disorder. The metabolite M13 is formed through the hydroxylation of vilazodone and plays a role in the drug’s pharmacokinetics and pharmacodynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vilazodone metabolite M13 involves the hydroxylation of vilazodone. This can be achieved through various chemical reactions, including:

  • Hydroxylation Reaction: : The primary method involves the introduction of a hydroxyl group (-OH) to the vilazodone molecule. This can be done using oxidizing agents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).

  • Catalytic Oxidation: : Another method involves the use of catalytic systems, such as cytochrome P450 enzymes, which mimic the metabolic processes in the human liver. This biocatalytic approach is often used in laboratory settings to study drug metabolism.

Industrial Production Methods

Industrial production of this compound typically follows the same principles as laboratory synthesis but on a larger scale. The process involves:

  • Bulk Synthesis: : Large-scale hydroxylation reactions using industrial oxidizing agents and catalysts.

  • Purification: : The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain high-purity M13.

Chemical Reactions Analysis

Types of Reactions

Vilazodone metabolite M13 undergoes several types of chemical reactions, including:

  • Oxidation: : Further oxidation of M13 can lead to the formation of other metabolites.

  • Reduction: : Reduction reactions can convert M13 back to vilazodone or other reduced forms.

  • Substitution: : Nucleophilic substitution reactions can introduce different functional groups to the M13 molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and iron(III) chloride (FeCl₃).

  • Reducing Agents: : Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

  • Catalysts: : Cytochrome P450 enzymes, iron catalysts, and other transition metal catalysts.

Major Products Formed

The major products formed from the reactions of this compound include further oxidized metabolites, reduced forms of vilazodone, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Vilazodone metabolite M13 has several scientific research applications:

  • Pharmacokinetic Studies: : Understanding the metabolism of vilazodone and its metabolites helps in optimizing dosage and improving therapeutic efficacy.

  • Drug Interaction Studies: : Investigating how M13 interacts with other drugs can provide insights into potential drug-drug interactions.

  • Biological Research: : Studying the effects of M13 on various biological systems can help in understanding its role in the pharmacodynamics of vilazodone.

  • Industrial Applications: : M13 can be used as a reference standard in the quality control of vilazodone production.

Mechanism of Action

The mechanism of action of vilazodone metabolite M13 involves its interaction with serotonin receptors and transporters. As a hydroxylated form of vilazodone, M13 retains some of the pharmacological properties of the parent compound. It acts on the serotonin transporter (SERT) and the 5-HT1A receptor, contributing to the overall antidepressant effects of vilazodone. The exact molecular targets and pathways involved in the action of M13 are still under investigation.

Comparison with Similar Compounds

Vilazodone metabolite M13 can be compared with other similar compounds, such as:

  • Vilazodone Metabolite M10: : The carboxylic acid derivative of vilazodone.

  • Vilazodone Metabolite M17: : The butyric acid derivative of the indole fragment of vilazodone.

  • Other SSRIs: : Metabolites of other SSRIs like fluoxetine, sertraline, and paroxetine.

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which influences its pharmacokinetic and pharmacodynamic properties. Unlike other metabolites, M13 retains significant activity at serotonin receptors, contributing to the therapeutic effects of vilazodone.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better appreciate its role in the pharmacology of vilazodone and its potential impact on the treatment of major depressive disorder.

Properties

CAS No.

714950-70-6

Molecular Formula

C26H27N5O3

Molecular Weight

457.5 g/mol

IUPAC Name

5-[4-[4-(5-cyano-6-hydroxy-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C26H27N5O3/c27-15-19-12-21-17(16-29-22(21)14-23(19)32)3-1-2-6-30-7-9-31(10-8-30)20-4-5-24-18(11-20)13-25(34-24)26(28)33/h4-5,11-14,16,29,32H,1-3,6-10H2,(H2,28,33)

InChI Key

MNIHRTDFBFRLJY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCC2=CNC3=C2C=C(C(=C3)O)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.